synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
synthesis of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
An In-Depth Technical Guide to the Synthesis of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic building block of increasing importance in medicinal chemistry and materials science.[1] The document details two primary, field-proven strategies: the direct oxidation of a tetrahydrothiopyran-4-ol precursor and the reduction of an intermediate tetrahydro-4H-thiopyran-4-one 1,1-dioxide. By elucidating the chemical principles, causality behind procedural choices, and detailed, step-by-step protocols, this guide serves as an essential resource for researchers seeking to synthesize and utilize this versatile compound. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: Significance and Properties
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (also known as 1,1-dioxothian-4-ol) is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group and a hydroxyl functional group.[2] The sulfone moiety, a potent hydrogen bond acceptor, combined with the hydrogen bond-donating hydroxyl group, imparts a unique polarity and solubility profile, making it an attractive scaffold in drug design. Its rigid, chair-like conformation can be exploited to orient substituents in well-defined spatial arrangements, which is critical for optimizing interactions with biological targets.[1][3] This compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]
Table 1: Physicochemical Properties of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃S | |
| Molecular Weight | 150.20 g/mol | |
| CAS Number | 194152-05-1 | [2] |
| Appearance | White to yellow solid | [1] |
| InChIKey | JABSMKPYEZTJTE-UHFFFAOYSA-N |
Overview of Primary Synthetic Strategies
The can be approached via several distinct pathways. However, two strategies have emerged as the most practical and efficient, differing primarily in the order of the key chemical transformations: sulfur oxidation and modification of the C4 substituent.
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Route A: Oxidation First. This strategy involves the synthesis of a suitable tetrahydrothiopyran ring, followed by oxidation of the sulfide to a sulfone, and finally, introduction or modification of the C4-hydroxyl group.
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Route B: Hydroxyl Group First. This approach begins with a precursor already containing the C4-hydroxyl group (tetrahydrothiopyran-4-ol), followed by a direct oxidation of the sulfide to the target sulfone.
The choice between these routes is often dictated by the availability and cost of starting materials, as well as considerations of functional group compatibility during the oxidation step.
Caption: Primary synthetic pathways to the target compound.
Synthetic Route I: Reduction of a Sulfone Ketone Precursor
This robust, multi-step approach provides excellent control and generally high yields. It involves the initial synthesis of a ketone-containing sulfone, which is then selectively reduced to the desired secondary alcohol.
Principle and Logic
The core of this strategy is the sequential construction and functionalization of the heterocyclic ring. By forming the sulfone before introducing the hydroxyl group, harsh oxidative conditions that might affect an alcohol are avoided. The reduction of a ketone to an alcohol is a highly reliable and well-understood transformation in organic chemistry, offering a predictable final step.
Experimental Workflow
This synthesis is best executed in three distinct stages:
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Synthesis of Tetrahydro-4H-thiopyran-4-one: This precursor is efficiently prepared from dimethyl 3,3'-thiobispropanoate via an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.[4]
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Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfide is oxidized to the corresponding sulfone. Hydrogen peroxide is a common, inexpensive, and effective oxidant for this transformation.[5]
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Reduction to the Target Alcohol: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: Step-wise workflow for the sulfone ketone reduction route.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (Adapted from Ward et al., 2007)[4]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium methoxide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
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Addition of Starting Material: Slowly add dimethyl 3,3'-thiobispropanoate (1.0 equivalent) to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
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Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully add 10% aqueous sulfuric acid. Heat the mixture to reflux for 8-12 hours to effect decarboxylation.
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Workup: After cooling, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tetrahydro-4H-thiopyran-4-one.
Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide
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Reaction Setup: Dissolve the crude ketone from Step 1 in glacial acetic acid in a round-bottom flask.
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Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise, ensuring the internal temperature remains below 20°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
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Workup: Pour the reaction mixture into cold water, resulting in the precipitation of the product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Reduction to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
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Reaction Setup: Suspend the dried sulfone ketone from Step 2 in methanol in a round-bottom flask and cool to 0°C in an ice bath.
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Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
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Quenching & Workup: Cool the mixture again and slowly add acetone to quench excess NaBH₄. Acidify the mixture to pH ~6 with 1M HCl. Remove the solvent under reduced pressure.
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Purification: The resulting solid can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white crystalline solid.
Synthetic Route II: Direct Oxidation of Tetrahydrothiopyran-4-ol
This route is more convergent but requires careful control of the oxidation step to prevent over-oxidation of the alcohol functionality.
Principle and Logic
The primary advantage of this route is its conciseness. It begins with tetrahydrothiopyran-4-ol, which can be prepared by the reduction of tetrahydro-4H-thiopyran-4-one. The critical step is the chemoselective oxidation of the sulfur atom in the presence of a secondary alcohol. The choice of oxidant is paramount to the success of this strategy. While strong oxidants can affect the alcohol, reagents like hydrogen peroxide catalyzed by zinc compounds or meta-chloroperoxybenzoic acid (mCPBA) at controlled temperatures can achieve the desired transformation.[5][6]
Table 2: Comparison of Oxidizing Systems for Route II
| Oxidizing System | Advantages | Disadvantages |
| H₂O₂ / Zn(II) catalyst | Inexpensive, environmentally benign byproduct (H₂O).[6] | May require catalyst screening and longer reaction times. |
| m-CPBA | High reactivity, often provides clean conversions.[5] | More expensive, potentially explosive, requires careful temperature control. |
| Ammonium Molybdate / H₂O₂ | Catalytic, mild conditions.[5] | Potential for heavy metal contamination in the final product. |
Detailed Experimental Protocol
Step 1: Preparation of Tetrahydrothiopyran-4-ol (This step is common with Route I, Step 1, followed by reduction)
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Prepare tetrahydro-4H-thiopyran-4-one as described in Route I, Step 1.
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Dissolve the ketone in methanol, cool to 0°C, and add sodium borohydride (1.5 eq.).
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Stir for 2-4 hours at room temperature, then work up as described in Route I, Step 3, to isolate tetrahydrothiopyran-4-ol.
Step 2: Oxidation to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
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Reaction Setup: Dissolve tetrahydrothiopyran-4-ol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
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Addition of Oxidant (m-CPBA method): Cool the solution to 0°C and add m-CPBA (approx. 77%, 2.2 equivalents) portion-wise over 30 minutes.
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Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
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Workup: Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Characterization and Purity Analysis
Confirmation of the final product's identity and purity is critical. The following analytical techniques are standard:
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¹H NMR: Will show characteristic peaks for the protons on the thiopyran ring and the hydroxyl proton. The downfield shift of protons alpha to the sulfone group is a key indicator of successful oxidation.
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¹³C NMR: Confirms the number of unique carbon environments. The carbon bearing the hydroxyl group will appear around 65-70 ppm, while carbons adjacent to the sulfone will be in the 50-55 ppm range.
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Infrared (IR) Spectroscopy: Strong absorption bands around 1300 cm⁻¹ and 1130 cm⁻¹ are definitive for the symmetric and asymmetric stretching of the S=O bonds in the sulfone group. A broad peak around 3300-3500 cm⁻¹ indicates the O-H stretch of the alcohol.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₅H₁₀O₃S.[2]
Safety and Handling
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Oxidizing Agents: Hydrogen peroxide (30%) and m-CPBA are strong oxidizers. They should be handled with extreme care in a chemical fume hood, avoiding contact with metals and combustible materials. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Hydrides: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled in an anhydrous environment and quenched carefully at low temperatures.
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Solvents: Standard precautions for handling flammable organic solvents like THF, methanol, and ethyl acetate must be observed.
Conclusion
The is readily achievable through well-established organic chemistry principles. The two primary routes presented here—reduction of a sulfone ketone and direct oxidation of a sulfide alcohol—offer reliable and scalable methods for producing this valuable building block. The choice of route depends on factors such as starting material availability, cost, and the scale of the synthesis. For large-scale production and process control, the multi-step route involving the reduction of the stable sulfone ketone intermediate is often preferred. For smaller-scale, rapid synthesis, the direct oxidation route can be highly effective, provided the reaction conditions are carefully controlled.
References
- 1. 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide [myskinrecipes.com]
- 2. 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | C5H10O3S | CID 45791255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
